

High-Resolution GC-MS Characterization of 1,3-Benzodioxole, 5-(methoxymethoxy)-

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Compound of Interest

Compound Name: 1,3-Benzodioxole, 5-(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

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Application Note & Standard Operating Protocol

Executive Summary

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of **1,3-Benzodioxole, 5-(methoxymethoxy)-** (CAS: 946-33-8), widely known as Sesamol MOM ether. This compound serves as a critical protected intermediate in the synthesis of paroxetine and complex benzodioxole derivatives.

The methoxymethyl (MOM) ether moiety acts as a robust phenol protecting group against basic conditions but exhibits significant lability in acidic environments and high thermal stress. Consequently, standard GC protocols often result in on-column degradation (reversion to Sesamol), leading to quantitation errors. This guide provides a self-validating workflow to ensure analyte integrity, featuring optimized inlet parameters and specific mass spectral fragmentation markers.

Compound Profile & Physicochemical Properties[1]

[2][3][4][5][6]

Property	Specification
IUPAC Name	5-(Methoxymethoxy)-1,3-benzodioxole
Common Name	Sesamol MOM Ether
Molecular Formula	C ₉ H ₁₀ O ₄
Molecular Weight	182.17 g/mol
Target Ion (M ⁺)	m/z 182
Key Fragment Ions	m/z 45, 137, 138, 151
Boiling Point (Est.)	260–270 °C (at 760 mmHg)
Solubility	Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Stability Concern	Acid-labile; Thermally sensitive >250°C

Critical Analytical Challenges

The primary failure mode in analyzing MOM-protected phenols is Inlet-Induced Thermal Cleavage.

- **Acidity:** Even trace acidity in the solvent (e.g., old chloroform) or active sites in the GC liner (silanol groups) can catalyze the cleavage of the acetal linkage, reverting the molecule to Sesamol (m/z 138) inside the injector.
- **Discrimination:** High split ratios can discriminate against the heavier ether in favor of breakdown products.

Mitigation Strategy: This protocol utilizes a deactivated splitless liner with glass wool and a "Cool-Inlet" approach (or moderate temperature) to preserve the molecular ion.

Experimental Protocol

Sample Preparation (Strict Neutrality)

- Solvent: Ethyl Acetate (HPLC Grade) or Dichloromethane (passed through basic alumina if acidity is suspected).
- Concentration: 100 µg/mL (100 ppm) for Scan mode; 1-10 ppm for SIM.
- Buffer (Optional): If the sample matrix is acidic, add 1% Triethylamine (TEA) to the solvent to neutralize active sites.

GC-MS Instrument Parameters

System: Agilent 7890B/5977B (or equivalent single quadrupole system).

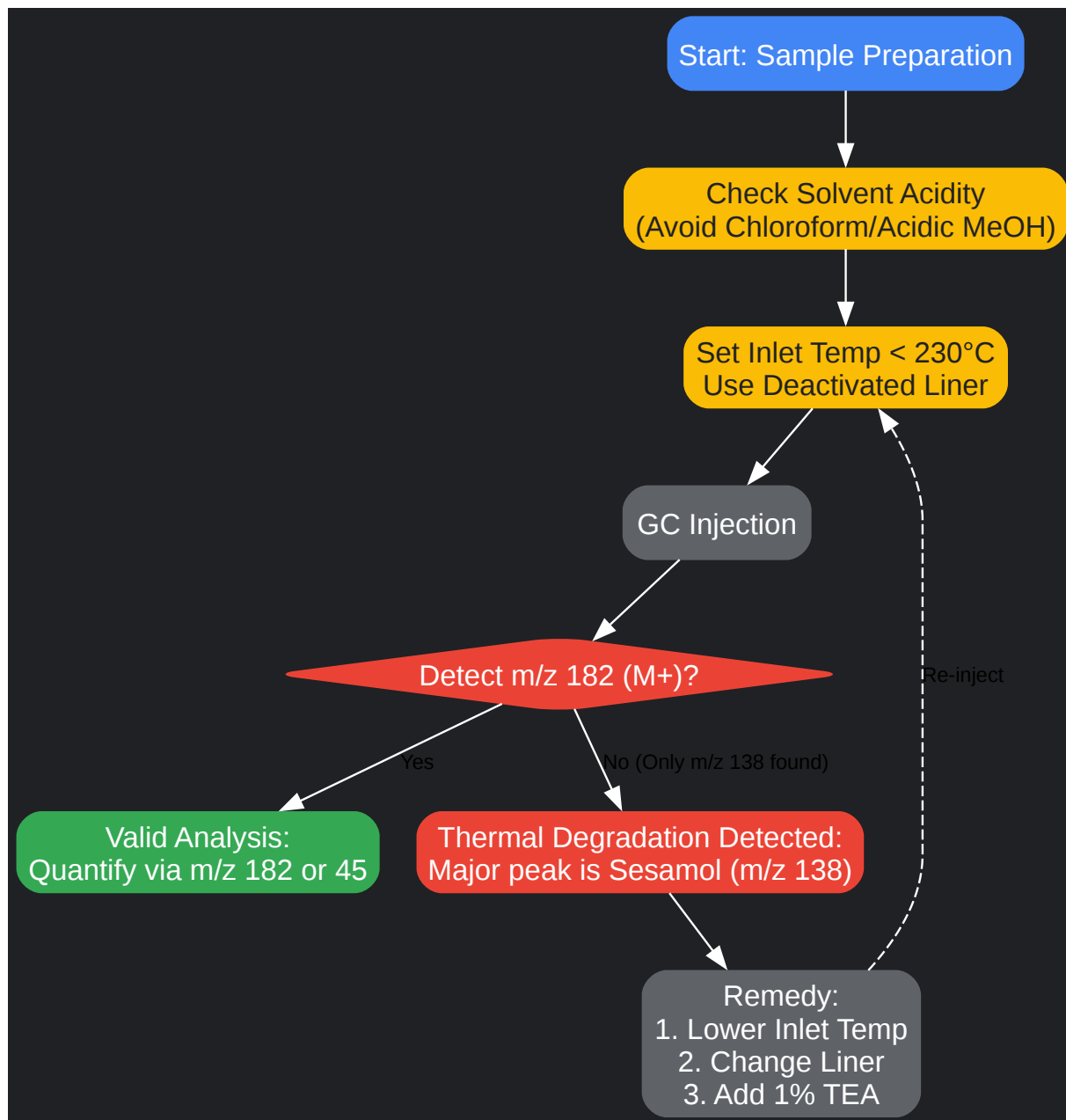
Parameter	Setting	Rationale
Column	DB-5ms UI (30 m × 0.25 mm × 0.25 µm)	Ultra-Inert phase reduces silanol activity.
Inlet Mode	Splitless (Purge flow 50 mL/min @ 0.75 min)	Maximizes sensitivity; minimizes residence time.
Inlet Temp	220 °C (Do not exceed 250 °C)	Prevents thermal deprotection of MOM group.
Carrier Gas	Helium @ 1.2 mL/min (Constant Flow)	Standard optimal velocity for mass transfer.
Oven Program	60°C (1 min) → 20°C/min → 300°C (3 min)	Rapid ramp minimizes thermal exposure.
Transfer Line	280 °C	Prevents condensation before the source.
Source Temp	230 °C (EI Source)	Standard ionization temperature.
Quad Temp	150 °C	

Mass Spectrometry (EI Mode)

- Ionization Energy: 70 eV
- Mass Range:m/z 35 – 350
- Solvent Delay: 3.00 min (Adjust based on solvent retention)

Analytical Workflow Visualization

The following diagram illustrates the decision logic for ensuring method validity, specifically addressing the thermal instability of the MOM group.



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Figure 1: Logic flow for optimizing MOM-ether analysis and preventing thermal degradation.

Mass Spectral Interpretation

The fragmentation of **1,3-Benzodioxole, 5-(methoxymethoxy)-** follows a distinct pathway governed by the stability of the benzodioxole ring and the lability of the ether oxygen.

Fragmentation Pathway[6]

- Molecular Ion (M^+):m/z182. Usually distinct but low intensity (5-15%).
- Primary Fragmentation (α -Cleavage):
 - Loss of the methoxy radical ($\bullet OCH_3$, mass 31).
 - Result: m/z151 ($Ar-O-CH_2^+$).
- MOM Group Loss (McLafferty-like / Rearrangement):
 - Loss of the entire protecting group ($-C_2H_5O$).
 - Result: m/z137/138 (Sesamol cation/radical cation). Note: If 138 is the Base Peak (100%), suspect thermal degradation in the inlet.
- Diagnostic MOM Ion:
 - Formation of the methoxymethyl cation ($+CH_2-O-CH_3$).
 - Result: m/z45. This is a highly characteristic low-mass ion for all MOM ethers.

Quantification Ions (SIM Mode)

For trace analysis, use Selected Ion Monitoring (SIM) with the following ions:

- Quant Ion:m/z 182 (Target)
- Qualifier 1:m/z 151 (Confirming loss of $-OCH_3$)
- Qualifier 2:m/z 45 (MOM specific)
- Qualifier 3:m/z 135 (Methylenedioxybenzene backbone)

Quality Control & Troubleshooting

Observation	Root Cause	Corrective Action
No M ⁺ (182), only 138	Thermal degradation in inlet.	Lower inlet temp to 200°C; replace liner with ultra-inert wool.
Tailing Peak Shape	Active sites in column/liner.	Trim column (10cm); Deactivate inlet; Ensure solvent is neutral.
Extra Peak at M+14	Methylation artifact.	Avoid using Methanol as solvent in hot injectors.
Baseline Rise	Column bleed.	Ensure final oven temp does not exceed column max (325°C for DB-5ms).

References

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- Organic Chemistry Portal. (n.d.). Methoxymethyl Ethers (MOM Ethers) - Stability and Protection. [[Link](#)]

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Sources

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- [2. MOM Ethers \[organic-chemistry.org\]](http://organic-chemistry.org)
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